molecular formula C14H12N2O4 B8638460 7-Butyramido-2-formylquinoline-5,8-dione CAS No. 162219-18-3

7-Butyramido-2-formylquinoline-5,8-dione

Cat. No.: B8638460
CAS No.: 162219-18-3
M. Wt: 272.26 g/mol
InChI Key: OIVQJPZWOOLIPC-UHFFFAOYSA-N
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Description

7-Butyramido-2-formylquinoline-5,8-dione is a synthetic quinoline derivative featuring a 5,8-dione core with a butyramido substituent at position 7 and a formyl group at position 2. The quinoline-5,8-dione scaffold is notable for its planar, conjugated structure, which facilitates redox activity and interactions with biological targets such as enzymes and DNA . The butyramido group (CH₂CH₂CONH₂) enhances solubility and may influence binding affinity through hydrogen bonding, while the formyl group at C2 introduces electrophilicity, enabling participation in condensation or nucleophilic addition reactions .

Properties

CAS No.

162219-18-3

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-formyl-5,8-dioxoquinolin-7-yl)butanamide

InChI

InChI=1S/C14H12N2O4/c1-2-3-12(19)16-10-6-11(18)9-5-4-8(7-17)15-13(9)14(10)20/h4-7H,2-3H2,1H3,(H,16,19)

InChI Key

OIVQJPZWOOLIPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity: The formyl group at C2 in the target compound contrasts with C6-formyl derivatives (e.g., 5,8-dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde), which exhibit distinct electronic effects due to conjugation with the quinoline ring .

Stability and Tautomerism

Quinoline-5,8-diones exhibit tautomerism between amine and imine forms, as confirmed by NMR studies of imidazo[4,5-e]diazepine-4,8-dione derivatives . For example, C8 chemical shifts (~150 ppm in ¹³C-NMR) indicate dominance of the imine tautomer, which may reduce reactivity toward electrophiles . The target compound’s formyl group at C2 could stabilize the keto-enol tautomer, altering its redox profile compared to analogs .

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